
(2-Chloro-4,5-difluorophenyl)(2,6-dimethylmorpholin-4-yl)methanone
Overview
Description
(2-Chloro-4,5-difluorophenyl)(2,6-dimethylmorpholin-4-yl)methanone is a complex organic compound with a unique structure that combines a chlorinated and fluorinated phenyl ring with a morpholine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,5-difluorophenyl)(2,6-dimethylmorpholin-4-yl)methanone typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-4,5-difluorobenzene and 2,6-dimethylmorpholine.
Chlorination and Fluorination: The phenyl ring is chlorinated and fluorinated to introduce the 2-chloro-4,5-difluoro substituents.
Coupling Reaction: The chlorinated and fluorinated phenyl ring is then coupled with 2,6-dimethylmorpholine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4,5-difluorophenyl)(2,6-dimethylmorpholin-4-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives.
Scientific Research Applications
(2-Chloro-4,5-difluorophenyl)(2,6-dimethylmorpholin-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its properties in the development of new materials, including polymers and coatings.
Biological Studies: The compound’s effects on biological systems are investigated to understand its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2-Chloro-4,5-difluorophenyl)(2,6-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-fluorophenyl)(2,6-dimethylmorpholin-4-yl)methanone
- (2-Chloro-4,5-difluorophenyl)(2,6-dimethylpiperidin-4-yl)methanone
Uniqueness
(2-Chloro-4,5-difluorophenyl)(2,6-dimethylmorpholin-4-yl)methanone is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring and the presence of the morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-(2,6-dimethylmorpholin-4-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO2/c1-7-5-17(6-8(2)19-7)13(18)9-3-11(15)12(16)4-10(9)14/h3-4,7-8H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLLOAGEXHTFRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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